N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE typically involves multi-step organic synthesis. The process starts with the preparation of intermediate compounds, which are then coupled through various reactions such as amide bond formation, aromatic substitution, and condensation reactions. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Aromatic substitution reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE can be compared with similar compounds such as:
N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE: Similar in structure but with different substituents or functional groups.
Benzimidazole derivatives: Compounds with a benzimidazole core structure, often used in pharmaceuticals and agrochemicals.
Naphthamide derivatives: Compounds containing a naphthamide moiety, known for their diverse biological activities.
The uniqueness of N-{4-[({2-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]BENZOYL}AMINO)PHENYL]-1H-1,3-BENZIMIDAZOL-5-YL}AMINO)CARBONYL]PHENYL}-1-NAPHTHAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C49H34N6O4 |
---|---|
Molecular Weight |
770.8 g/mol |
IUPAC Name |
N-[4-[[4-[5-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C49H34N6O4/c56-46(33-17-23-36(24-18-33)51-48(58)41-13-5-9-30-7-1-3-11-39(30)41)50-35-21-15-32(16-22-35)45-54-43-28-27-38(29-44(43)55-45)53-47(57)34-19-25-37(26-20-34)52-49(59)42-14-6-10-31-8-2-4-12-40(31)42/h1-29H,(H,50,56)(H,51,58)(H,52,59)(H,53,57)(H,54,55) |
InChI Key |
LCQSIPGMILQWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)NC(=O)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.